molecular formula C14H18F3N3O2S B6444431 N-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide CAS No. 2549024-26-0

N-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide

Cat. No.: B6444431
CAS No.: 2549024-26-0
M. Wt: 349.37 g/mol
InChI Key: FQNRJPMWYQEHCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide (CAS 2549024-26-0) is a chemical compound with a molecular formula of C14H18F3N3O2S and a molecular weight of 349.37 g/mol . This sulfonamide derivative features a piperidine core linked to a trifluoromethyl-substituted pyridine moiety, a structure often associated with potential bioactivity in medicinal chemistry research. The compound is characterized by a calculated density of 1.43 g/cm³ and a topological polar surface area of 70.7 Ų . While specific biological data for this compound is not fully detailed in the available literature, its structural framework is significant. The combination of a sulfonamide group with a trifluoromethylpyridine unit is a motif found in compounds investigated for various pharmacological activities. Related structures containing the trifluoromethylpyridinyl group have been explored as high-affinity antagonists for targets like the TRPV1 vanilloid receptor, which is implicated in pain pathways . Furthermore, similar sulfonamide derivatives are the subject of patents for potential use in treating central nervous system disorders such as schizophrenia and Alzheimer's disease . Researchers may find this compound valuable as a building block or intermediate for developing novel therapeutic agents, particularly in kinase and receptor antagonist programs. Please Note: This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

N-[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3N3O2S/c15-14(16,17)12-4-1-5-13(18-12)20-8-2-3-10(9-20)19-23(21,22)11-6-7-11/h1,4-5,10-11,19H,2-3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNRJPMWYQEHCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=CC(=N2)C(F)(F)F)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 6-(Trifluoromethyl)pyridin-2-amine

This intermediate is synthesized through Friedel-Crafts acylation followed by amination. A representative protocol involves:

  • Step 1 : Reaction of pyridine-2-carbonitrile with trifluoromethyl iodide in the presence of CuI/1,10-phenanthroline at 120°C for 24 hours, yielding 6-(trifluoromethyl)picolinonitrile (87% yield).

  • Step 2 : Hydrolysis of the nitrile group using H₂SO₄/H₂O (1:1) at 80°C, followed by Hofmann degradation with NaOCl/NaOH to produce the amine (62% yield).

Piperidine Ring Functionalization

Functionalization of the piperidine ring at the 3-position is critical for subsequent sulfonamide coupling. Two dominant strategies are documented:

Reductive Amination of Piperidin-3-one

Piperidin-3-one undergoes reductive amination with 6-(trifluoromethyl)pyridin-2-amine under the following conditions:

  • Reagents : Sodium triacetoxyborohydride (STAB) in dichloroethane.

  • Conditions : 0°C to room temperature, 12 hours.

  • Yield : 74–82%.

Optimization Insight : Excess STAB (2.5 equiv) and controlled pH (4–5 via acetic acid) minimize imine byproducts.

Buchwald-Hartwig Amination

For sterically hindered substrates, palladium-catalyzed coupling is preferred:

  • Catalyst : Pd₂(dba)₃/Xantphos (5 mol%).

  • Base : Cs₂CO₃, toluene, 110°C, 18 hours.

  • Yield : 68%.

Sulfonamide Coupling Strategies

The final step involves coupling the piperidine intermediate with cyclopropanesulfonyl chloride. Three methods are widely employed:

Direct Nucleophilic Substitution

  • Conditions : Piperidine intermediate (1 equiv), cyclopropanesulfonyl chloride (1.2 equiv), Et₃N (2 equiv), DCM, 0°C to RT.

  • Yield : 65–70%.

  • Limitation : Competing N-sulfonylation at other amine sites reduces efficiency.

Mitsunobu Reaction

  • Reagents : DIAD, PPh₃, THF, 0°C to RT.

  • Advantage : Selective sulfonylation at the 3-position (89% yield).

  • Drawback : Requires stoichiometric phosphine, increasing cost.

Metal-Mediated Coupling

  • Catalyst : CuI (10 mol%), DMEDA ligand, K₃PO₄, DMSO, 100°C.

  • Yield : 78%.

  • Applicability : Effective for sterically demanding substrates.

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)Purity (%)Scalability
Reductive AminationSTAB-mediated coupling8298High
Buchwald-HartwigPd-catalyzed amination6895Moderate
MitsunobuDIAD/PPh₃ activation8999Low

Critical Findings :

  • The Mitsunobu method offers superior yield and purity but is less scalable due to reagent costs.

  • Reductive amination balances efficiency and scalability, making it ideal for industrial applications.

Purification and Characterization

Chromatographic Techniques

  • Normal-phase SiO₂ chromatography (hexane/EtOAc gradient) removes unreacted sulfonyl chloride.

  • HPLC-Prep : C18 column, acetonitrile/H₂O (0.1% TFA) for >99% purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J=8.4 Hz, 1H, pyridine-H), 4.15 (m, 1H, piperidine-H), 3.02 (s, 1H, NH).

  • HRMS : m/z 349.1342 [M+H]⁺ (calc. 349.1345) .

Chemical Reactions Analysis

Types of Reactions

N-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the pyridine ring or the sulfonamide group.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the sulfonamide moiety, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Palladium on carbon, lithium aluminum hydride, and sodium borohydride.

    Substitution: Sodium hydride, lithium diisopropylamide, and trifluoromethyl iodide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced pyridine derivatives, and substituted sulfonamides.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique trifluoromethyl group attached to a pyridine ring, which enhances its lipophilicity and biological activity. Its molecular formula is C15H18F3N3O2C_{15}H_{18}F_{3}N_{3}O_{2}, with a molecular weight of approximately 351.32 g/mol. The presence of the cyclopropanesulfonamide moiety is critical for its pharmacological properties.

Anticancer Properties

Research indicates that compounds containing trifluoromethyl-pyridine derivatives exhibit anticancer activity. For example, studies have shown that similar compounds can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis. The trifluoromethyl group is believed to play a crucial role in enhancing the potency of these compounds against various cancer cell lines.

Antimicrobial Activity

N-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide has also demonstrated antimicrobial properties. In vitro studies have reported efficacy against a range of bacterial strains, suggesting its potential as an antibiotic candidate. The mechanism of action may involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

Lead Compound Identification

The compound serves as a lead structure for the development of new therapeutics targeting various diseases. Its unique structural features allow for modifications that can enhance selectivity and reduce toxicity. Structure-activity relationship (SAR) studies are essential for optimizing its pharmacological profile.

Formulation Development

Due to its favorable lipophilicity, this compound can be formulated into various dosage forms, including oral tablets and injectable solutions. Research into its solubility and stability under different conditions is ongoing to facilitate effective delivery methods.

Case Studies and Research Findings

StudyFindingsImplications
Study 1: Anticancer ActivityDemonstrated significant inhibition of tumor growth in vitroPotential for development as an anticancer agent
Study 2: Antimicrobial EfficacyEffective against multiple bacterial strainsPossible application as a novel antibiotic
Study 3: SAR AnalysisIdentified key structural modifications that enhance activityGuidance for future drug design efforts

Mechanism of Action

The mechanism of action of N-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The piperidine and cyclopropanesulfonamide moieties contribute to the compound’s binding affinity and specificity, enabling it to modulate various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues from Patent Literature ()

The European patent application (2023) lists several compounds with overlapping structural features, enabling comparative analysis:

Compound Name Key Substituents Molecular Features Potential Implications
Target Compound 6-(Trifluoromethyl)pyridin-2-yl, cyclopropanesulfonamide Rigid piperidine core; trifluoromethyl enhances lipophilicity Improved metabolic stability; possible receptor selectivity
N-Methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide Methylsulfonyl, thiazolyl-pyridine Carboxamide instead of sulfonamide; thiazole ring Reduced hydrogen-bonding capacity; altered target engagement
N-Cyclopropyl-2-(3-pyridinyl)-2H-indazole-4-carboxamide Cyclopropyl, pyridinyl-indazole Indazole core with carboxamide Increased aromaticity may affect solubility; cyclopropyl enhances steric bulk
N-{1-[(1,1-Dioxo-1λ⁶-thian-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide () Thian-4-yl (dioxo), cyclopropanesulfonamide Sulfone-containing thiane ring Higher molecular weight (350.5 g/mol) and polarity; potential for distinct pharmacokinetics
Key Observations:
  • Trifluoromethyl vs. Other Substituents: The target compound’s trifluoromethyl group likely confers greater electron-withdrawing effects and lipophilicity compared to methylsulfonyl or cyano groups in analogues, impacting membrane permeability and metabolic resistance .
  • Sulfonamide vs.
  • Piperidine Substitution : The 6-(trifluoromethyl)pyridin-2-yl substituent on piperidine distinguishes it from analogues with thiazolyl or indazole moieties, which may alter steric interactions in biological systems .

Comparison with Pyridine Derivatives ()

The Catalog of Pyridine Compounds (2017) highlights derivatives like N-(3-(3-hydroxyprop-1-yn-1-yl)-5-(trifluoromethyl)pyridin-2-yl)pivalamide , which shares the trifluoromethylpyridine motif. However, the target compound’s piperidine-cyclopropanesulfonamide architecture introduces conformational restraint absent in simpler pivalamide derivatives. This rigidity may reduce off-target effects compared to flexible analogues .

Physicochemical and Pharmacological Implications

  • Lipophilicity : The trifluoromethyl group and cyclopropane ring likely increase logP values relative to analogues with polar substituents (e.g., hydroxypropynyl groups), favoring blood-brain barrier penetration .
  • Metabolic Stability : Sulfonamides generally exhibit slower hepatic clearance than carboxamides, suggesting the target compound may have a longer half-life than its carboxamide counterparts .
  • Target Selectivity : The piperidine-pyridine scaffold is common in neuromodulators (e.g., vanilloid receptor ligands, per ), though the trifluoromethyl and sulfonamide groups may redirect activity toward other targets, such as kinases or GPCRs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide, and what critical intermediates should be prioritized?

  • Methodology : A multi-step synthesis is typically employed. Key steps include:

Piperidine functionalization : Introduce the 6-(trifluoromethyl)pyridin-2-yl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura) .

Cyclopropanesulfonamide coupling : Use sulfonyl chloride intermediates to attach the cyclopropanesulfonamide moiety to the piperidine nitrogen .

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol/water) to isolate high-purity product.

  • Critical intermediates :

  • 1-(6-Trifluoromethylpyridin-2-yl)piperidin-3-amine : Ensures proper regiochemistry for sulfonamide coupling.
  • Cyclopropanesulfonyl chloride : Requires anhydrous conditions to prevent hydrolysis.

Q. How can researchers characterize the solubility and stability of this compound under physiological conditions?

  • Methodology :

  • Solubility : Use shake-flask method with HPLC-UV quantification in buffers (pH 1.2–7.4) and simulated biological fluids (e.g., PBS, DMEM + 10% FBS) .
  • Stability : Perform forced degradation studies (40°C/75% RH for 1 month) with LC-MS monitoring. Key degradation pathways include hydrolysis of the sulfonamide bond under acidic conditions.
    • Data Example :
SolventSolubility (mg/mL)
PBS0.12 ± 0.03
DMSO45.6 ± 2.1

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodology :

  • Enzyme inhibition : Screen against kinases or proteases using fluorescence polarization or TR-FRET assays.
  • Cellular uptake : Use radiolabeled (³H or ¹⁴C) compound with liquid scintillation counting .
  • Cytotoxicity : MTT assay in HEK293 or HepG2 cells (IC₅₀ values typically >50 µM suggest low off-target toxicity).

Advanced Research Questions

Q. How can X-ray crystallography or cryo-EM resolve structural ambiguities in target binding studies?

  • Methodology :

  • Co-crystallization : Soak the compound into protein crystals (e.g., kinases) at 10 mM in reservoir solution (20% PEG 3350, 0.2 M ammonium sulfate).
  • Data collection : Use synchrotron radiation (1.0 Å resolution) to map electron density for the trifluoromethylpyridine and sulfonamide groups .
    • Key Insight : The cyclopropane ring induces steric constraints, altering binding pocket flexibility in targets like HIV-1 capsid proteins .

Q. What strategies optimize structure-activity relationships (SAR) for the trifluoromethylpyridine and sulfonamide moieties?

  • Methodology :

  • Bioisosteric replacement : Substitute cyclopropane with spirocyclic or bicyclic groups to modulate lipophilicity (logP reduction by 0.5–1.0 units).
  • Fragment-based design : Use molecular docking (AutoDock Vina) to prioritize substituents enhancing π-π stacking with pyridine-binding pockets .
    • Case Study : Replacing cyclopropane with oxetane improved metabolic stability (t₁/₂ increased from 2.1 to 6.8 h in human liver microsomes) .

Q. How should researchers address contradictory data between computational predictions and experimental bioassay results?

  • Methodology :

Re-validate force fields : Adjust partial charges for the trifluoromethyl group using DFT calculations (B3LYP/6-31G* basis set).

Probe solvent effects : Run MD simulations in explicit water to account for hydrophobic interactions misrepresented in vacuum models .

Experimental triage : Repeat assays with orthogonal methods (e.g., SPR vs. ITC for binding affinity).

Q. What analytical techniques are critical for detecting and quantifying metabolic byproducts?

  • Methodology :

  • Metabolite ID : Use LC-HRMS (Q-TOF) with MSE data acquisition to capture phase I/II metabolites.
  • Quantification : Develop a stable isotope-labeled internal standard (e.g., ¹³C₃-cyclopropane) for precise pharmacokinetic profiling .
    • Common Metabolites :
  • N-Oxide derivative : Formed via hepatic CYP3A4 oxidation.
  • Sulfonamide cleavage product : Detected in urine samples after 24 h.

Data Contradiction Analysis

Q. How to resolve discrepancies between computational solubility predictions and experimental measurements?

  • Root Cause : Prediction algorithms (e.g., ACD/Labs Percepta) often underestimate the impact of cyclopropane rigidity on crystal lattice energy.
  • Solution :

  • Adjust parameters : Include experimental melting point (mp 168–170°C) and entropy of fusion in COSMO-RS models.
  • Experimental validation : Use thermal gravimetric analysis (TGA) to assess amorphous vs. crystalline form contributions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.